N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide
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Overview
Description
1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(3-fluorobenzoyl)thiourea is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antipsychotic, and anticonvulsant properties . The unique structure of this compound, which includes a benzylpiperazine moiety and a fluorobenzoyl group, contributes to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(3-fluorobenzoyl)thiourea typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(3-fluorobenzoyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(3-fluorobenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antipsychotic activities.
Medicine: Explored as a candidate for anticonvulsant and antidepressant therapies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(3-fluorobenzoyl)thiourea involves its interaction with specific molecular targets in the body. It is believed to influence GABA-ergic neurotransmission in the brain, which contributes to its anticonvulsant and antidepressant effects . The compound may also interact with other neurotransmitter systems, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Exhibits antibacterial properties.
Uniqueness
1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(3-fluorobenzoyl)thiourea stands out due to its unique combination of a benzylpiperazine moiety and a fluorobenzoyl group. This structural uniqueness contributes to its broad spectrum of pharmacological activities, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C25H25FN4OS |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide |
InChI |
InChI=1S/C25H25FN4OS/c26-21-8-4-7-20(17-21)24(31)28-25(32)27-22-9-11-23(12-10-22)30-15-13-29(14-16-30)18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2,(H2,27,28,31,32) |
InChI Key |
UARJELVRJUJQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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